molecular formula C12H10N4 B11890136 4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 53645-73-1

4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11890136
CAS No.: 53645-73-1
M. Wt: 210.23 g/mol
InChI Key: WWDNQABZFYWCNP-UHFFFAOYSA-N
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Description

4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted anticancer therapies . This compound belongs to the pyrazolopyrimidine class of heterocycles, which are recognized as bioisosteres of purine nucleotides, allowing them to compete with ATP for binding sites in the kinase domain of various enzymes . This mechanism underlies its potential as a versatile precursor for designing potent enzyme inhibitors. Extensive research on analogous 1-phenylpyrazolo[3,4-d]pyrimidine derivatives has demonstrated a wide spectrum of biological activities, with a strong emphasis on antiproliferative effects . These related compounds have shown promising activity against diverse cancer cell lines, including colorectal carcinoma (HCT-116), human hepatocellular carcinoma (HepG2), and human breast cancer (MCF-7) . The core structure is known to exhibit its antitumor activity by inhibiting critical enzymes such as Bruton's tyrosine kinase (BTK), Src tyrosine kinase, and DNA topoisomerase . Molecular docking studies of similar compounds suggest that their significant activity can be attributed to the number and type of intermolecular hydrogen bonds they form with these enzymatic targets . Furthermore, derivatives of this scaffold have been investigated as dual inhibitors of key oncogenic pathways, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR-2) . This multi-target approach represents a promising strategy to overcome tumor resistance and improve antitumor efficacy. Given its structural features, 4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine serves as a privileged intermediate for further chemical functionalization. Researchers can modify it at various positions to explore structure-activity relationships and optimize potency, selectivity, and pharmacokinetic properties . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

53645-73-1

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

4-methyl-1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H10N4/c1-9-11-7-15-16(12(11)14-8-13-9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

WWDNQABZFYWCNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-1-phenyl-3-pyrazolecarboxaldehyde with guanidine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolopyrimidine scaffold .

Industrial Production Methods

Industrial production methods for 4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine are often based on optimizing the synthetic routes for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-position chlorine atom in 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2 ) undergoes nucleophilic displacement with hydrazine, amines, and other nucleophiles:

ReagentConditionsProductYieldSource
Hydrazine hydrateReflux in ethanol, 1 hr4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3 )42%
Aromatic aminesToluene, AcOH, 80°C4-(Arylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines (3a–f )60–75%
AmmoniaEthanol, room temperature4-Amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine68%

These reactions enable functionalization for subsequent cyclization or derivatization .

Alkylation Reactions

Alkylating agents react at the N1 or oxygen positions under phase-transfer catalysis:

ReagentConditionsProductYieldSource
Methyl iodideDMF, TMA, room temperature3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1 )85%
Propargyl bromideDMF, TMA, 24 hr1-(Propargyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (P2 )78%
Phenacyl bromideDMF, TMA, 48 hr1-(Phenacyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (P4 )72%

Structural confirmation via X-ray diffraction shows planar pyrazolopyrimidine cores with intermolecular hydrogen bonding .

Condensation with Carbonyl Compounds

The hydrazine derivative (3 ) undergoes Schiff base formation or cyclocondensation:

Carbonyl CompoundConditionsProductYieldSource
Aromatic aldehydesReflux, acetic acid4-(Arylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines65–80%
AcetylacetoneReflux, 10 hr4-((6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)imino)pentan-2-one48%
Triethyl orthoformateReflux, 6 hrPyrazolo[4,3-e] triazolo[4,3-c]pyrimidine (6a )79%

Cyclization with trifluoroacetic acid yields tricyclic derivatives like 6b (IC₅₀ = 5.18 µM against FGFR) .

Cross-Coupling Reactions

Suzuki-Miyaura coupling introduces aryl groups at the 3-position:

Boronic AcidConditionsProductYieldSource
Phenylboronic acidPd(PPh₃)₄, DME, 80°C3-Phenyl-1-(cyclohexylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine62%
4-NitrophenylPd(PPh₃)₄, DME, 80°C3-(4-Nitrophenyl)-1-(cyclohexylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine58%

These modifications enhance Src kinase inhibitory activity (IC₅₀ = 0.8–5.0 µM) .

Reactions with Electrophiles

The Reissert compound (4-cyano derivative) reacts with aldehydes and alkyl halides:

ElectrophileConditionsProductYieldSource
BenzaldehydeDMF, K₂CO₃, 0°C4-(Benzylidene)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine55%
Methyl iodideDMF, 1 hr4-Methyl-1-phenyl-4-(1-phenyl-pyrazolo[3,4-d]pyrimidin-4-yl)tetrahydro derivative48%

Reaction pathways involve nucleophilic attack followed by Dimroth rearrangement .

Biological Relevance

Derivatives exhibit notable bioactivity:

  • Anticancer : Compound 1a inhibits A549 lung cancer cells (IC₅₀ = 2.24 µM) .

  • Kinase Inhibition : N1-carboxylic ester derivatives show Src kinase IC₅₀ values < 1 µM .

  • Apoptosis Induction : Flow cytometry confirms 41% apoptosis in A549 cells at 4.0 µM .

Scientific Research Applications

Anticancer Activity

Inhibition of Cancer Cell Proliferation

Numerous studies have investigated the antiproliferative effects of 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. For instance, derivatives have shown significant inhibitory activity against human lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) cell lines. The IC50 values for these compounds often range from micromolar to low micromolar concentrations, indicating potent anticancer activity.

CompoundCancer Cell LineIC50 (µM)
Compound 1aA5492.24
Compound 12bA5498.21
Compound 1dMCF-71.74
Compound P1HCT-11622.7

The compound's effectiveness can be attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth, such as the epidermal growth factor receptor (EGFR) pathway .

Structure-Activity Relationships

Research into the structure-activity relationships (SAR) of 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has revealed critical insights into how modifications to the chemical structure can enhance biological activity. Variations in substituents at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold have been shown to significantly affect potency and selectivity against different cancer cell lines.

For example:

  • Substitution at Position 1 : Alterations at this position have been linked to increased antiproliferative activity.
  • Hydrophobic Modifications : Incorporating hydrophobic groups has been beneficial for improving binding affinity to target receptors.

Case Studies

Several case studies exemplify the successful application of 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives in preclinical settings:

  • Case Study: Compound 12b
    • Objective : Evaluate anticancer efficacy against A549 and HCT116 cell lines.
    • Findings : Showed significant inhibition with IC50 values of 8.21 µM and demonstrated substantial apoptosis induction.
    • : Highlighted potential for further development as a therapeutic agent targeting EGFR.
  • Case Study: Compound P1
    • Objective : Investigate antiproliferative effects on colorectal carcinoma cells.
    • Findings : Exhibited an IC50 value comparable to established chemotherapeutics.
    • : Suggested viability for clinical exploration as a novel anticancer drug.

Mechanism of Action

The mechanism of action of 4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to form hydrogen bonds with key amino acids in the active site of CDK2 is crucial for its inhibitory activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are highly dependent on substituents at positions 1, 4, and 4. Below is a systematic comparison:

Substituents at Position 1

  • 4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine : The phenyl group enhances π-π stacking interactions in binding pockets, improving affinity for hydrophobic enzyme active sites .
  • 1-Methyl derivatives (e.g., 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine) : Methyl substitution reduces steric hindrance, facilitating nucleophilic substitutions at position 3. This compound is a key intermediate for antibacterial and antiproliferative agents .
  • 1-Benzyl derivatives (e.g., 1-Benzyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine) : Bulkier benzyl groups may hinder membrane permeability but improve selectivity for specific targets like G-protein-coupled receptors .

Substituents at Position 4

  • 4-Hydrazinyl derivatives: These exhibit moderate yields (70–75%) and are precursors for Schiff base formation.
  • 4-Chloro derivatives : Chlorine acts as a leaving group, enabling further functionalization. 4-Chloro-1-methyl analogs are intermediates for disubstituted derivatives with antiviral activity .
  • 4-(Phenylamino) derivatives: These demonstrate potent kinase inhibition (IC$_{50}$ <10 nM against EGF-R) due to strong hydrogen bonding and hydrophobic interactions .

Substituents at Position 6

  • 6-Methyl group : Enhances lipophilicity, improving bioavailability. Observed in 4-Methyl-1-phenyl derivatives, where methyl contributes to a melting point of 236–238°C .
  • 6-(Chloromethyl) group : Increases reactivity for nucleophilic substitutions, as seen in 4-Chloro-6-(chloromethyl)-1-methyl derivatives used in synthesizing antiproliferative agents .

Hybrid and Fused Derivatives

  • Thieno[3,2-d]pyrimidine hybrids: Synthesized via Vilsmeier–Haack reactions, these hybrids (e.g., 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine) exhibit enhanced biological activity due to extended π-conjugation .
  • Benzothiazole derivatives: Compounds like 1-(1,3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine show significant antibacterial activity against P. aeruginosa (MIC <10 µg/mL) .

Data Table: Key Derivatives and Properties

Compound Name Substituents (Position) Key Properties Biological Activity Reference
4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 1-Ph, 6-Me m.p. 236–238°C; IR: 3444–3352 cm$^{-1}$ (NH$_2$) Intermediate for anticancer agents
4-(2-Benzylidenehydrazinyl)-6-methyl-1-phenyl derivative 4-(Benzylidenehydrazinyl) IR: 1600 cm$^{-1}$ (C=N); $^1$H NMR: δ 8.61 (NH) Anticancer potential
4-Chloro-6-(chloromethyl)-1-methyl derivative 1-Me, 4-Cl, 6-(CH$_2$Cl) Reactivity for nucleophilic substitution Antiproliferative intermediate
4-(Phenylamino)-1H-pyrazolo[3,4-d]pyrimidine 4-PhNH$_2$ IC$_{50}$ <10 nM (EGF-R kinase) Tyrosine kinase inhibitor
1-(4-Methylbenzyl)-4-[4-(2-methylphenyl)piperazinyl] derivative 1-(4-MeBenzyl), 4-piperazinyl Targets GPR35/GPR55 receptors Potential for metabolic disorders

Research Findings and Implications

  • Anticancer Activity: 4-Hydrazinyl derivatives (e.g., compound 5b) inhibit tumor cell proliferation by interfering with nucleotide metabolism, as shown in Ehrlich ascites carcinoma models .
  • Kinase Inhibition: 4-(Phenylamino) derivatives demonstrate high selectivity for EGF-R over PDGF-R, reducing toxicity in normal cells .
  • Antibacterial Potential: Benzothiazole-substituted derivatives exhibit broad-spectrum activity, particularly against Gram-negative pathogens .

Contradictions and Challenges : While chloro derivatives (e.g., ) are versatile intermediates, their reactivity may lead to off-target effects in biological systems. Conversely, methyl and phenyl groups in the target compound improve stability but may reduce solubility .

Biological Activity

4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound notable for its diverse biological activities, particularly in oncology and enzymatic inhibition. The unique structural features of this compound, including its fused pyrazole and pyrimidine rings, contribute to its interaction with various biological targets.

Chemical Structure

The molecular formula of 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is represented as follows:

C12H10N4\text{C}_{12}\text{H}_{10}\text{N}_4

This compound features a methyl group at the 4-position of the pyrazole ring and a phenyl group at the 1-position, which are critical for its biological interactions.

4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, including nitric oxide synthase (NOS), which plays a role in inflammatory processes. By inhibiting NOS, this compound can reduce the production of nitric oxide, a signaling molecule involved in numerous physiological processes.
  • Antitumor Activity : This compound has demonstrated significant antiproliferative effects against several cancer cell lines. For instance, studies have reported that derivatives of this compound exhibit IC50 values ranging from 22.7 to 40.75 µM against colorectal carcinoma (HCT 116) and breast cancer (MCF-7) cell lines .

Biological Activities

The biological activities of 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be summarized as follows:

Activity Description Reference
Antitumor Exhibits significant antiproliferative activity against various cancer cell lines (e.g., MCF-7, HCT116).
EGFR Inhibition Acts as an inhibitor of epidermal growth factor receptor (EGFR), showing high binding affinity and activity.
Neuroprotective Enhances neuronal cell viability and reduces oxidative stress in neuronal models.
Antimicrobial Demonstrates antibacterial properties against certain bacterial strains.

Case Studies

Several studies have explored the efficacy of 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives:

  • Antitumor Efficacy : A study investigated a series of 4-substituted derivatives against breast (MCF-7) and lung (A549) cancer cell lines. Compounds displayed up to 91% inhibition of EGFR-TK activity, with specific derivatives showing promising anticancer potential .
  • Molecular Docking Studies : Molecular docking analyses have revealed that the compound binds effectively to the ATP-binding site of EGFR-TK, suggesting a mechanism for its inhibitory effects on tumor growth .
  • Dual Inhibition Studies : Recent research highlighted compounds derived from phenylpyrazolo[3,4-d]pyrimidine that act as dual inhibitors for both EGFR and VEGFR2 with IC50 values as low as 0.3 µM, indicating their potential for targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, and how can reaction conditions influence yield?

  • Methodology : Derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of the parent compound with alkyl halides in dry acetonitrile under reflux (60–80°C) yields N-substituted derivatives. Solvent choice (e.g., dichloromethane for urea/thiourea adducts) and purification via recrystallization (acetonitrile or ethanol) are critical for purity and yield .
  • Key Data :

Reaction TypeSolventTemperatureYield Range
AlkylationAcetonitrile60–80°C65–85%
Urea formationDichloromethaneRT70–90%

Q. How can structural characterization of pyrazolo[3,4-d]pyrimidine derivatives be reliably performed?

  • Methodology : Use IR spectroscopy to confirm functional groups (e.g., C=O stretches at 1680–1700 cm⁻¹ for pyrimidinones) and ¹H/¹³C NMR to assign substituent positions. For example, ¹H NMR of 1-phenyl derivatives shows aromatic protons as multiplet signals at δ 7.3–7.8 ppm .

Q. What safety precautions are essential when handling 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine intermediates?

  • Guidelines : Use PPE (gloves, goggles, lab coats) to avoid skin contact. Hazardous intermediates (e.g., chlorinated derivatives) require fume hoods for handling. Waste must be segregated and disposed via certified agencies .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfanyl or amino groups) influence the biological activity of pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodology : Compare IC₅₀ values in bioassays. For example, 4-amino-substituted derivatives show enhanced antitumor activity against breast cancer cell lines (IC₅₀ = 2.1–8.7 µM) due to improved kinase inhibition. Docking studies reveal hydrogen bonding with ATP-binding pockets .
  • Data Contradiction : Some derivatives with bulky substituents exhibit reduced activity despite favorable computational predictions, suggesting steric hindrance in vivo .

Q. How can crystallographic data resolve ambiguities in molecular conformation and packing?

  • Methodology : X-ray diffraction of single crystals (e.g., 1-methyl-4-methylsulfanyl derivatives) reveals planar pyrazolo[3,4-d]pyrimidine cores and intermolecular π-π stacking. Sulfanyl groups induce torsional angles of 5–10°, affecting solubility .

Q. What strategies address discrepancies between in silico predictions and experimental biological data?

  • Methodology : Validate docking results with mutagenesis studies. For example, replacing 4-methyl with electron-withdrawing groups (e.g., -CF₃) may improve ligand-receptor affinity but reduce cell permeability due to increased hydrophobicity. Use MD simulations to assess dynamic binding .

Q. How can regioselectivity challenges in N-substitution reactions be overcome?

  • Methodology : Employ directing groups (e.g., methoxy or chloro substituents) to control reaction sites. For example, 4-methoxy derivatives favor substitution at the 1-position due to steric and electronic effects .

Methodological Notes

  • Spectral Reference : Always cross-validate NMR/IR data with computational tools (e.g., ChemDraw predictors) to confirm assignments .
  • Biological Assays : Use standardized protocols (e.g., MTT assays for cytotoxicity) and include positive controls (e.g., doxorubicin for antitumor studies) .

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